Conduritol B Epoxide

描述

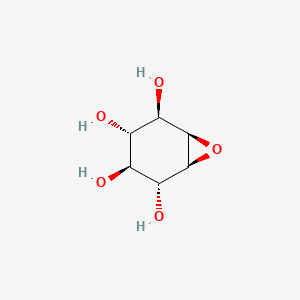

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMWOVGZCINIHW-FTYOSCRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C2C(C1O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044069, DTXSID501046066 | |

| Record name | Conduritol B epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-95-5 | |

| Record name | Conduritol B epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6090-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conduritol epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conduritol B epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Conduritol B epoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONDURITOL B EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Conduritol B Epoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conduritol B Epoxide (CBE) is a potent, mechanism-based irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid-β-glucosidase. By covalently binding to the active site of GBA, CBE effectively blocks its catalytic activity, leading to the accumulation of its substrate, glucosylceramide. This targeted inhibition has established CBE as an invaluable tool in the study of lysosomal storage disorders, particularly Gaucher disease, which is caused by genetic deficiencies in GBA. Furthermore, the link between GBA mutations and an increased risk for Parkinson's disease has positioned CBE as a critical agent for modeling and investigating the pathological mechanisms underlying synucleinopathies. This guide provides a comprehensive overview of the molecular mechanism of CBE, detailed experimental protocols for its use, and a summary of its biochemical effects and off-target activities.

Core Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase

This compound is a cyclitol epoxide that acts as a suicide inhibitor of retaining β-glucosidases.[1] Its mechanism of action is characterized by a covalent and irreversible modification of the catalytic nucleophile within the enzyme's active site.

The crystal structure of human GBA in complex with CBE has confirmed that the compound forms a covalent bond with the catalytic nucleophile, glutamate 340 (Glu340).[1][2] This irreversible binding effectively and permanently inactivates the enzyme.[1] The inactivation process is time- and concentration-dependent, a hallmark of mechanism-based inhibitors.[3]

The following diagram illustrates the covalent modification of the GBA active site by this compound.

Quantitative Analysis of GBA Inhibition

The inhibitory potency of this compound against GBA has been quantified through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a key parameter that demonstrates the concentration of CBE required to inhibit 50% of GBA activity.

| System | Assay Type | Incubation Time | CBE IC50 (µM) | Reference |

| Recombinant Human GBA | Enzymatic Assay | 30 min | 28.8 (±6.90) | [1] |

| Recombinant Human GBA | Activity-Based Profiling | 30 min | 26.6 (±7.03) | [1] |

| Recombinant Human GBA | Enzymatic Assay | 180 min | 4.28 (±0.500) | [1] |

| Recombinant Human GBA | Activity-Based Profiling | 180 min | 2.30 (±0.580) | [1] |

| HEK293T cells | Activity-Based Profiling | 24 h | 0.59 | [1] |

Off-Target Effects and Selectivity Profile

While this compound is a potent inhibitor of GBA, it is not entirely specific and can interact with other glycosidases, particularly at higher concentrations. Understanding its selectivity is crucial for the accurate interpretation of experimental results. The primary off-targets include the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][4]

The C2 symmetry in the structure of CBE is thought to be responsible for its ability to react with both β- and α-glucosidases.[1]

| Enzyme | Cell Line | CBE IC50 (µM) | Reference |

| GBA2 | HEK293T | 315 | [1] |

| GAA (lysosomal α-glucosidase) | HEK293T | 249 | [1] |

| GANAB (neutral α-glucosidase) | HEK293T | 2900 | [1] |

| GUSB (β-glucuronidase) | HEK293T | 857 | [1] |

Experimental Protocols

In Vitro GBA Inhibition Assay

This protocol describes the determination of GBA inhibition by this compound using a fluorogenic substrate.

Materials:

-

Recombinant human GBA

-

This compound (CBE)

-

McIlvaine buffer (pH 5.2) containing 0.2% taurocholate and 0.1% Triton X-100

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

96-well black plates

-

Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare a series of dilutions of CBE in the assay buffer.

-

Pre-incubate recombinant human GBA with the different concentrations of CBE at 37°C for a specified time (e.g., 30 or 180 minutes).[1]

-

Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.4).

-

Measure the fluorescence of the liberated 4-methylumbelliferone.

-

Calculate the percentage of GBA inhibition for each CBE concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBE concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful chemical proteomics technique used to assess the engagement of CBE with its targets in a complex biological sample. This workflow outlines the competitive ABPP approach.

Procedure:

-

Inhibitor Incubation: Treat intact cells or cell lysates with varying concentrations of CBE for a specific duration (e.g., 24 hours for cells).[1]

-

Probe Labeling: Add a broad-spectrum, fluorescently tagged activity-based probe (ABP) that targets retaining glycosidases. This probe will label the active sites of GBA and other glycosidases that have not been inhibited by CBE.

-

Lysis: If using intact cells, lyse the cells to release the proteins.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent band corresponding to GBA will be inversely proportional to the degree of inhibition by CBE.

-

Quantification and Analysis: Quantify the fluorescence intensity of the GBA band at each CBE concentration. Calculate the IC50 value by plotting the residual GBA activity (fluorescence intensity) against the CBE concentration.

Downstream Signaling and Pathophysiological Consequences

Inhibition of GBA by this compound leads to the accumulation of glucosylceramide, which triggers a cascade of downstream cellular events. These consequences are central to the pathologies observed in Gaucher disease and are implicated in the increased risk for Parkinson's disease.

References

- 1. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

Chemical and physical properties of Conduritol B Epoxide.

An In-depth Technical Guide on the Core Chemical and Physical Properties, Experimental Protocols, and Biological Activity of Conduritol B Epoxide for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CBE) is a potent, irreversible inhibitor of β-glucosidases, with a particular specificity for the lysosomal enzyme glucocerebrosidase (GCase). Its ability to covalently bind to the active site of GCase leads to the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease. This property has established this compound as an invaluable tool in the study of lysosomal storage disorders, particularly in the development of in vitro and in vivo models of Gaucher disease to investigate its pathophysiology and evaluate potential therapeutic strategies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and insights into its mechanism of action and impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, organic compound. It is a white to off-white solid powder. Key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | 1,2-Anhydro-myo-inositol |

| Common Name | This compound (CBE) |

| CAS Number | 6090-95-5 |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| Appearance | Solid, White to off-white powder |

| Purity | ≥95% (TLC), ≥98% (HPLC) |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble up to 100 mM | Clear, colorless to faintly yellow solution.[1] |

| DMSO | Soluble | Approximately 25 mg/mL.[2] |

| Dimethylformamide (DMF) | Soluble | Approximately 10 mg/mL.[2] |

| PBS (pH 7.2) | Soluble | Approximately 10 mg/mL.[2] |

Table 3: Storage and Stability

| Condition | Temperature | Duration | Notes |

| Short-term Storage | -20°C | ||

| Long-term Storage | -20°C | Up to 12 months | Store under desiccating conditions. |

| In Solution | Unstable in solution; reconstitute just prior to use. |

Mechanism of Action

This compound acts as a mechanism-based irreversible inhibitor of retaining β-glucosidases. Its structure mimics the natural substrate of these enzymes. The epoxide ring of CBE is susceptible to nucleophilic attack by a catalytic carboxylate residue (glutamic acid in the case of GCase) within the enzyme's active site. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[3]

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to determine GCase activity in cell lysates using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell lysates

-

GCase enzyme buffer (e.g., McIlvaine citrate/phosphate buffer, pH 5.2, containing 0.25% sodium taurocholate and 0.1% Triton X-100)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution

-

This compound (CBE) solution (for inhibitor control)

-

Stop solution (e.g., 1 M glycine, pH 12.5)

-

96-well black plates

-

Fluorometer

Procedure:

-

Prepare cell lysates in an appropriate lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase.

-

Add GCase enzyme buffer to each well.

-

Initiate the reaction by adding the 4-MUG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence on a fluorometer with excitation at ~365 nm and emission at ~445 nm.

-

GCase activity is calculated by subtracting the fluorescence of the CBE-inhibited wells from the total fluorescence and normalizing to the protein concentration and incubation time.

In Vivo Mouse Model of Gaucher Disease

This protocol outlines the induction of a Gaucher disease-like phenotype in mice through the administration of this compound.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Sterile saline or other appropriate vehicle

-

Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

-

Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.

-

Administer CBE to the mice via i.p. or s.c. injection. A common dosage is 100 mg/kg body weight daily.[4][5]

-

Continue daily injections for the desired duration to establish the disease model (e.g., 7-28 days).

-

Monitor the mice for the development of the expected phenotype, which may include neurological symptoms and accumulation of glucosylceramide in various tissues.

-

At the end of the experimental period, tissues can be harvested for biochemical, histological, and molecular analyses.

Signaling Pathway Involvement

The inhibition of GCase by this compound leads to the accumulation of its substrate, glucosylceramide, within the lysosomes. This accumulation disrupts the normal function of the lysosome, a critical organelle for cellular degradation and recycling processes. This lysosomal dysfunction has been shown to impair the autophagy pathway, a key cellular process for the clearance of aggregated proteins and damaged organelles. The impairment of the autophagy-lysosomal pathway is a significant factor in the pathophysiology of Gaucher disease and is also implicated in other neurodegenerative disorders.

Conclusion

This compound remains a cornerstone tool for research into Gaucher disease and related lysosomal storage disorders. Its well-characterized chemical and physical properties, coupled with its specific and irreversible inhibition of GCase, allow for the reliable creation of disease models. The experimental protocols provided in this guide offer a starting point for researchers to utilize CBE in their studies. A thorough understanding of its mechanism of action and the downstream effects on cellular pathways, such as autophagy, is crucial for interpreting experimental results and advancing the development of novel therapeutics for these debilitating diseases.

References

Investigating Parkinson's Disease Pathogenesis with Conduritol B Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the aggregation of α-synuclein protein into Lewy bodies.[1][2] A significant genetic risk factor for developing PD is mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[3][4][5] GCase deficiency, found not only in individuals with GBA1 mutations but also in sporadic PD cases, leads to the accumulation of its substrate, glucosylceramide, and is linked to lysosomal dysfunction and α-synuclein pathology.[3][4]

Conduritol B Epoxide (CBE) is a potent, irreversible, mechanism-based inhibitor of GCase.[5][6] By covalently binding to the catalytic site of GCase, CBE effectively reduces its enzymatic activity, making it an invaluable pharmacological tool for modeling GCase deficiency in both in vitro and in vivo systems.[3][6] These CBE-based models are crucial for studying the downstream pathological consequences of GCase impairment and for the development of novel therapeutic strategies aimed at restoring lysosomal function and clearing α-synuclein aggregates.[3]

Mechanism of Action and Cellular Consequences

CBE administration creates a chemical phenocopy of the GCase deficiency seen in GBA1-associated Parkinson's disease.[3][7] The inhibition of GCase leads to a cascade of downstream cellular events that are believed to contribute directly to the pathogenesis of PD.

-

Substrate Accumulation: GCase inhibition by CBE leads to the accumulation of its primary substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosome.[8]

-

Lysosomal Dysfunction: This substrate buildup impairs overall lysosomal function, leading to a reduction in the catabolic potential of lysosomes and deficits in autophagic pathways.[4][8] Markers of lysosomal dysfunction, such as increased LAMP1 expression and altered levels of autophagy-related proteins like LC3-II, are consistently observed in CBE-treated models.[4][8]

-

α-Synuclein Aggregation: A critical consequence of GCase deficiency is the accumulation and aggregation of α-synuclein.[9][10] The impaired lysosomal system is less efficient at clearing α-synuclein, and the altered lipid composition of the lysosomal membrane due to GlcCer accumulation may directly promote the formation of toxic α-synuclein oligomers and fibrils.[8][9]

-

Neuroinflammation and Neurodegeneration: The combination of lysosomal dysfunction and α-synuclein aggregation triggers neuroinflammatory responses, evidenced by microglial activation, and ultimately contributes to the degeneration of vulnerable neurons, particularly dopaminergic neurons.[7][8]

Signaling Pathway: GCase Inhibition by CBE

The following diagram illustrates the mechanism by which this compound (CBE) inhibits GCase, leading to the pathological cascade associated with Parkinson's disease.

Caption: CBE irreversibly inhibits GCase, leading to substrate accumulation and impaired α-synuclein clearance.

Quantitative Data from CBE-Based Models

The use of CBE allows for quantifiable induction of PD-related pathology. The following tables summarize key quantitative findings from various studies.

Table 1: GCase Inhibition by CBE

| Model System | CBE Concentration/Dose | Duration | GCase Activity (% of Control) | Reference |

| Primary Hippocampal Neurons | IC₅₀: 15.8 nM | 21 days | 50% | [11] |

| HEK293T Cells | IC₅₀: 0.59 µM | 24 hours | 50% | [6] |

| Murine Cerebellar Granule Neurons | 0.5 mM | 14 days | ~5-10% | [4] |

| Human iPSC-derived DA Neurons | 0.5 mM | 29 days | ~5% | [4] |

| WT Mice (Brain) | 100 mg/kg, i.p. | 10 weeks | ~20% | [12][13] |

| WT Mice (Forebrain) | 100 mg/kg, i.p. | 28 days | Significantly blocked | [8] |

Table 2: Effects of CBE on α-Synuclein and Other Markers

| Model System | CBE Treatment | Outcome Measure | Result (vs. Control) | Reference |

| Human Midbrain iPS Neurons | 50 µM, 7 days | Insoluble α-Synuclein | Elevated | [9] |

| Mice (Striatum) | Chronic Injection | Triton X Soluble Oligomers | ~1.65-fold increase | [10] |

| Mice (Midbrain) | Chronic Injection | Total α-Synuclein (Triton X) | ~23% increase | [10] |

| Mice (Substantia Nigra) | 100 mg/kg, 28 days | Insoluble α-Synuclein | Accumulation of aggregates | [8] |

| Primary Hippocampal Neurons | With α-syn PFFs | pS129 α-Synuclein | >4-fold increase | [11] |

| Human iPSC-derived DA Neurons | 0.5 mM, 29 days | LAMP1 Expression | ~50% increase | [4] |

| Mice (Substantia Nigra) | 100 mg/kg, 28 days | LC3-II Protein Levels | Increased | [8] |

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are protocols for key experiments using CBE.

Protocol 1: In Vitro GCase Inhibition in Neuronal Cultures

Objective: To model GCase deficiency in primary or iPSC-derived neurons.

-

Cell Culture: Plate neurons (e.g., primary hippocampal, cortical, or iPSC-derived dopaminergic neurons) at the desired density on appropriate coated plates.[4][11]

-

CBE Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or cell culture medium).

-

Treatment: Once neurons are mature (e.g., after 7-10 days in vitro), introduce CBE to the culture medium at the desired final concentration (e.g., 50-500 µM).[4][9] For chronic inhibition, replace the medium with fresh CBE-containing medium every 2-3 days for the duration of the experiment (e.g., 7 to 29 days).[4][9]

-

Sample Collection: After the treatment period, wash cells with cold PBS and lyse them using RIPA buffer or a specific lysis buffer for subsequent assays.

-

GCase Activity Assay:

-

Measure total protein concentration in the lysate (e.g., using a BCA assay).

-

Use a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

Incubate a standardized amount of protein lysate with the 4-MUG substrate in an appropriate buffer (e.g., citrate/phosphate buffer, pH 5.4).

-

Stop the reaction with a high pH buffer (e.g., glycine-NaOH).

-

Measure fluorescence on a plate reader to determine the amount of cleaved substrate, which is proportional to GCase activity.[14]

-

Express activity as nmol/hour/mg of protein.[4]

-

Protocol 2: In Vivo GCase Inhibition in Mice

Objective: To create an in vivo model of GCase deficiency and synucleinopathy.

-

Animal Model: Use adult wild-type mice (e.g., C57BL/6J).[15]

-

CBE Administration: Dissolve CBE in sterile saline. Administer chronically via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example:

-

Behavioral Testing (Optional): Perform motor function tests like the nest-building, grid walking, or bar test to assess motor deficits.[12][15]

-

Tissue Collection: 24 hours after the final injection, euthanize mice and perfuse with saline.[8] Dissect brain regions of interest (e.g., substantia nigra, striatum, cortex).

-

Biochemical Analysis:

-

Homogenization: Homogenize tissue in appropriate buffers for GCase activity assays or protein extraction.

-

Sequential Protein Extraction: To analyze α-synuclein solubility, perform sequential extraction with buffers of increasing strength (e.g., Triton X-100 soluble, SDS soluble) to separate monomeric, oligomeric, and insoluble aggregated forms.[9][10]

-

Western Blotting: Analyze protein levels of α-synuclein (total and phosphorylated), LAMP1, LC3-II, and other markers of interest.[8][9]

-

Experimental Workflow: From CBE Treatment to Pathological Analysis

The following diagram outlines a typical experimental workflow for investigating PD pathogenesis using CBE in an animal model.

References

- 1. Journal of Cellular Neuroscience and Oxidative Stress » Submission » Experimental Parkinson’s disease models [dergipark.org.tr]

- 2. m.youtube.com [m.youtube.com]

- 3. mdsabstracts.org [mdsabstracts.org]

- 4. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and biochemical characterization of a mouse model of Parkinson's disease bearing defective glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. world-wide.org [world-wide.org]

A Technical Guide to the Covalent Modification of Glucocerebrosidase by Conduritol B Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), a lysosomal β-glucosidase, is a critical enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] A deficiency in GCase activity, resulting from mutations in the GBA1 gene, leads to Gaucher disease, the most common lysosomal storage disorder.[1] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk for Parkinson's disease and other synucleinopathies. Understanding the catalytic mechanism of GCase and the tools to probe its function is paramount for developing effective therapeutic strategies.

Conduritol B epoxide (CBE), a mechanism-based irreversible inhibitor of GCase, has been instrumental in elucidating the enzyme's active site architecture and for creating cellular and animal models of Gaucher disease.[2][3] This technical guide provides an in-depth overview of the covalent modification of GCase by CBE, including the underlying biochemistry, quantitative data, detailed experimental protocols, and visual representations of the key processes.

Mechanism of Covalent Modification

GCase belongs to the retaining β-glucosidases, which employ a double-displacement mechanism for substrate hydrolysis. This process involves two key catalytic residues in the active site: a nucleophile and an acid/base catalyst. In human GCase, the catalytic nucleophile has been identified as glutamate 340 (E340), and the acid/base catalyst is glutamate 235 (E235).[4][5]

This compound acts as a suicide inhibitor. Its structure mimics the glucose substrate, allowing it to specifically target the GCase active site.[6] The inactivation process involves the following key steps:

-

Binding: CBE enters the active site of GCase.

-

Nucleophilic Attack: The catalytic nucleophile, the carboxylate side chain of Glu340, attacks one of the epoxide carbons of CBE.[7][8]

-

Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable ester bond between Glu340 and CBE.[3][6] This covalent modification is irreversible and renders the enzyme catalytically inactive.

The X-ray crystal structure of the GCase-CBE complex has confirmed this covalent linkage and provided valuable insights into the active site topology.[7][8]

Quantitative Data

The interaction between GCase and CBE has been characterized by several quantitative parameters. The following tables summarize key data from various studies.

| Parameter | Value | Species | Conditions | Reference |

| IC₅₀ | 28.19 µM | Human | In vitro, fibroblast lysates | [4] |

| IC₅₀ | 26.6 µM | Human (recombinant) | 30 min preincubation | [5] |

| IC₅₀ | 2.30 µM | Human (recombinant) | 180 min preincubation | [5] |

Table 1: Inhibitory Potency of this compound against GCase. The IC₅₀ values represent the concentration of CBE required to inhibit 50% of GCase activity under the specified conditions. The time-dependent nature of the inhibition is evident from the decreasing IC₅₀ with longer preincubation times.

Experimental Protocols

GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This assay is a standard method to measure GCase activity in cell lysates and purified enzyme preparations. It relies on the cleavage of the fluorogenic substrate 4-MUG by GCase to produce the highly fluorescent product 4-methylumbelliferone (4-MU).

Materials:

-

Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

-

Substrate Stock Solution: 10 mM 4-MUG in DMSO.

-

Inhibitor Stock Solution: 10 mM this compound (CBE) in DMSO.

-

Stop Solution: 1 M glycine, pH 10.5.

-

Protein Lysate or Purified GCase.

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~448 nm).

Procedure:

-

Prepare Lysates: Homogenize cells or tissues in a suitable lysis buffer and determine the protein concentration.

-

Set up Reactions: In a 96-well plate, add the following to each well:

-

X µL of protein lysate (typically 10-50 µg of total protein).

-

Y µL of Assay Buffer to bring the volume to 50 µL.

-

-

Inhibitor Treatment (for control): To a subset of wells, add a final concentration of 100-200 µM CBE. To the other wells, add the same volume of DMSO as a vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for CBE to inactivate GCase.

-

Initiate Reaction: Add 10 µL of 10 mM 4-MUG substrate solution to each well to start the reaction (final concentration 1-2 mM).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Read Fluorescence: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the fluorescence of the CBE-treated samples (background) from the untreated samples to determine the specific GCase activity. Activity is typically expressed as nmol of 4-MU released per hour per mg of protein.

Mass Spectrometry for Identification of the CBE-Modified Peptide

Mass spectrometry is a powerful tool to confirm the covalent modification of GCase by CBE and to pinpoint the exact site of modification.

Workflow:

-

In-vitro Modification: Incubate purified GCase with an excess of CBE to ensure complete inactivation.

-

Removal of Excess Inhibitor: Remove unbound CBE by dialysis or size-exclusion chromatography.

-

Proteolytic Digestion:

-

Denature the CBE-modified GCase.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against the known amino acid sequence of GCase.

-

Identify the peptide containing a mass shift corresponding to the addition of the CBE molecule. The mass of CBE is 162.14 g/mol . The covalent modification will add this mass to the modified amino acid residue.

-

The fragmentation pattern in the MS/MS spectrum will confirm the sequence of the modified peptide and pinpoint Glu340 as the site of adduction.

-

Visualizations

Caption: Mechanism of GCase inactivation by this compound.

Caption: Experimental workflow for the GCase activity assay using 4-MUG.

Caption: Workflow for mass spectrometric identification of the CBE-modified GCase peptide.

Conclusion

This compound remains an invaluable tool for the study of glucocerebrosidase. Its specific and irreversible covalent modification of the catalytic nucleophile, Glu340, has been fundamental in confirming the active site architecture and in the development of robust models for Gaucher disease research. The experimental protocols detailed in this guide provide a foundation for researchers to utilize CBE effectively in their studies of GCase function, inhibitor screening, and the broader investigation of lysosomal storage disorders and related neurodegenerative diseases.

References

- 1. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]

- 2. protocols.io [protocols.io]

- 3. biorxiv.org [biorxiv.org]

- 4. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 8. researchgate.net [researchgate.net]

The Irreversible Inhibition of Glycosidases by Conduritol B Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, mechanism-based, and irreversible inhibitor of a range of glycosidases, with a pronounced selectivity for β-glucosidases.[1][2] Its ability to covalently bind to the active site of these enzymes has made it an invaluable tool in glycobiology research and a cornerstone in the development of cellular and animal models for lysosomal storage disorders, particularly Gaucher disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of this compound as a glycosidase inhibitor.

Mechanism of Action

This compound is classified as a mechanism-based inhibitor, also known as a suicide inhibitor. Its inhibitory activity stems from its structural similarity to the natural substrate of glycosidases. The enzyme recognizes CBE and initiates its catalytic mechanism. However, the epoxide ring of CBE is highly reactive and, once in the active site, undergoes nucleophilic attack by a catalytic carboxylate residue (typically a glutamate or aspartate). This results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, leading to its irreversible inactivation.[3] The crystal structure of glucocerebrosidase (GBA) in complex with CBE has confirmed this covalent modification of the catalytic nucleophile.

Inhibitory Specificity and Potency

The inhibitory activity of this compound has been characterized against a variety of glycosidases. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as IC50 values.

| Glycosidase | IC50 (µM) | Notes |

| β-Glucosidase | 1 - 9 | High potency, making it a selective inhibitor at low concentrations.[1][2][4] |

| α-Glucosidase | 100 | Significantly lower potency compared to β-glucosidase, indicating selectivity.[1] |

| Glucocerebrosidase (GBA) | 4.28 - 9.49 | The primary target of CBE, leading to its use in Gaucher disease models.[5] |

| Glucocerebrosidase 2 (GBA2) | >10 | Considered a major off-target at higher concentrations.[6][7] |

| Glucocerebrosidase 3 (GBA3) | 485 | Shows selectivity for GBA over GBA3.[6] |

| β-Glucuronidase (GUSB) | >10 | Also identified as a potential off-target at higher concentrations.[6] |

Experimental Protocols

In Vitro Glycosidase Activity Assay using a Fluorogenic Substrate

This protocol describes a general method for determining the inhibitory activity of this compound on a target glycosidase using a 4-methylumbelliferyl (4-MU) conjugated substrate.

Materials:

-

Purified glycosidase enzyme

-

This compound (CBE)

-

4-Methylumbelliferyl-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)

-

Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of CBE in the assay buffer to create a range of inhibitor concentrations.

-

In the wells of the 96-well plate, add a fixed amount of the purified enzyme solution.

-

Add the different concentrations of CBE to the wells containing the enzyme. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with CBE for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for irreversible inhibition.

-

Initiate the enzymatic reaction by adding the 4-MU-glycoside substrate to all wells.[4][8]

-

Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone.[8]

-

Measure the fluorescence intensity in each well using a fluorometer with excitation at ~365 nm and emission at ~445 nm.[8]

-

Calculate the percentage of inhibition for each CBE concentration relative to the control and determine the IC50 value by plotting the inhibition data against the inhibitor concentration.

In Vivo Administration of this compound in a Mouse Model

This protocol outlines a general procedure for inducing a Gaucher-like phenotype in mice through the administration of CBE.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Experimental mice (e.g., C57BL/6)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).

-

Administer the CBE solution to the mice via intraperitoneal injection. A common dosage regimen is 25-100 mg/kg of body weight, administered daily or several times a week.[9][10]

-

Monitor the mice for the development of the desired phenotype (e.g., accumulation of glucosylceramide in tissues, neurological symptoms).

-

At the end of the experimental period, tissues can be harvested for biochemical and histological analysis to assess the effects of glycosidase inhibition.

Visualizations

Mechanism of Irreversible Inhibition

Caption: Mechanism of irreversible inhibition of a glycosidase by this compound.

Experimental Workflow for Assessing CBE Inhibition

References

- 1. This compound (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]

- 2. apexbt.com [apexbt.com]

- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. This compound | Glycosylases | Tocris Bioscience [tocris.com]

- 6. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. michaeljfox.org [michaeljfox.org]

Methodological & Application

Application Notes and Protocols for Conduritol B Epoxide in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3] By covalently binding to the catalytic nucleophile of GBA, CBE effectively inactivates the enzyme.[4] This targeted inhibition leads to the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease, a lysosomal storage disorder.[4][5][6][7] Consequently, CBE is a widely utilized tool in cell culture and animal models to study the pathophysiology of Gaucher disease and its associated neurological conditions, such as Parkinson's disease.[4][6][7][8] These application notes provide detailed protocols for the use of CBE in cultured cells to inhibit GBA activity, along with relevant quantitative data and pathway diagrams.

Mechanism of Action

This compound is a mechanism-based inhibitor that specifically targets retaining β-glucosidases. Its epoxide ring is susceptible to nucleophilic attack by the catalytic glutamate residue in the active site of GBA. This reaction forms a stable covalent bond, leading to irreversible inactivation of the enzyme. The resulting cellular model exhibits a phenotype characteristic of GBA deficiency.

Caption: Mechanism of this compound (CBE) action.

Quantitative Data Summary

The effective concentration and incubation time for CBE can vary depending on the cell type and the desired level of GBA inhibition. The following tables summarize IC₅₀ values and typical working concentrations reported in the literature.

Table 1: In Vivo IC₅₀ Values of CBE in Cultured Cells (24-hour incubation)

| Cell Type | Target Enzyme | IC₅₀ (µM) - Enzymatic Assay | IC₅₀ (µM) - ABP Labeling | Reference |

| Human Fibroblasts | GBA | 0.331 (±0.189) | 0.594 (±0.316) | [4] |

| Human Fibroblasts | GBA2 | 272 (±101) | - | [4] |

| Human Fibroblasts | GAA | 309 (±88.2) | 249 (±83.9) | [4] |

| Human Fibroblasts | GANAB | 1580 (±116) | 2900 (±1120) | [4] |

| Human Fibroblasts | GUSB | 607 (±70.0) | 857 (±341) | [4] |

ABP: Activity-Based Probes Note: Lower IC₅₀ values indicate higher potency.

Table 2: Common Experimental Conditions for CBE Treatment in Cultured Cells

| Cell Type | CBE Concentration | Incubation Time | Outcome | Reference |

| Human Fibroblasts | Varies | 2, 24, or 72 h | Dose- and time-dependent GBA inactivation | [4][6] |

| Mouse Cerebellar Granule Neurons | 0.5 mM | 7 or 14 days | Significant reduction in GBA activity | [8] |

| Human iPSC-derived Dopaminergic Neurons | 0.5 mM | 14 or 29 days | Significant reduction in GBA activity | [8] |

| Murine Peritoneal Macrophages | Varies | Up to 15 days | Dose- and time-dependent GBA inhibition | [9] |

| Human Monocytes | 1 mM | 60 min | Specific inhibition for GCase activity assay | [10] |

Experimental Protocols

Protocol 1: General Inhibition of GBA in Adherent Cultured Cells

This protocol describes a general method for treating adherent cells with CBE to induce a GBA-deficient phenotype.

Materials:

-

Adherent cells of interest (e.g., fibroblasts, SH-SY5Y, HEK293T)

-

Complete cell culture medium

-

This compound (CBE)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

GBA activity assay kit or reagents

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of CBE Stock Solution: Prepare a stock solution of CBE in DMSO. A common stock concentration is 50-100 mM. Store at -20°C. Note that CBE is unstable in solution, so it is recommended to prepare fresh solutions or use them promptly.[11]

-

CBE Treatment:

-

Thaw the CBE stock solution immediately before use.

-

Dilute the CBE stock solution in a complete culture medium to the desired final concentration (e.g., 50 µM to 1 mM). A vehicle control (DMSO alone) should be prepared in parallel.

-

Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.

-

Incubate the cells for the desired duration (e.g., 24 hours to several days) at 37°C in a CO₂ incubator. The incubation time will depend on the experimental goals and cell type.[4][8]

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This is crucial for normalizing the GBA activity measurements.[12]

-

GBA Activity Assay: Measure the GBA activity in the cell lysates according to the manufacturer's instructions or a standard laboratory protocol, such as those using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[12][13][14]

Protocol 2: Workflow for Assessing GBA Inhibition

Caption: Experimental workflow for GBA inhibition using CBE.

Safety Precautions

This compound is harmful.[11] Standard laboratory safety precautions, including wearing gloves, a lab coat, and safety glasses, should be followed when handling this compound. All work should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting

-

Low Inhibition: If the desired level of GBA inhibition is not achieved, consider increasing the CBE concentration or extending the incubation time. Also, ensure the CBE stock solution is fresh, as it can be unstable.[11]

-

Cell Toxicity: If significant cell death is observed, reduce the CBE concentration or the incubation period. Perform a dose-response curve to determine the optimal concentration for your specific cell line that balances GBA inhibition with cell viability.

-

High Variability: Ensure consistent cell seeding density and confluency at the time of treatment. Thoroughly mix the CBE into the culture medium before adding it to the cells. Normalize GBA activity to the total protein concentration to account for differences in cell number.

By following these protocols and considering the provided data, researchers can effectively use this compound to create reliable cellular models of GBA deficiency for advancing research in lysosomal storage disorders and related neurodegenerative diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Glycosylases | Tocris Bioscience [tocris.com]

- 4. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.eur.nl [pure.eur.nl]

- 6. researchgate.net [researchgate.net]

- 7. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beta-Glucosidase inhibition in murine peritoneal macrophages by conduritol-B-epoxide: an in vitro model of the Gaucher cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [sigmaaldrich.com]

- 12. glpbio.com [glpbio.com]

- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 14. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Conduritol B Epoxide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Conduritol B Epoxide (CBE), a potent and irreversible inhibitor of glucocerebrosidase (GCase), to establish mouse models of Gaucher disease. Gaucher disease is a lysosomal storage disorder resulting from deficient GCase activity, leading to the accumulation of glucosylceramide.[1][2] CBE administration effectively mimics the biochemical and pathological hallmarks of this disease, offering a valuable tool for studying its pathophysiology and evaluating potential therapeutic interventions.[1][3]

Mechanism of Action

This compound is a mechanism-based inhibitor that covalently binds to the active site of glucocerebrosidase, leading to its irreversible inactivation.[1] This inhibition of GCase results in the systemic accumulation of its substrate, glucosylceramide, in various tissues, recapitulating the primary biochemical defect observed in Gaucher disease.

References

Application Notes and Protocols for Creating Animal Models of Gaucher Disease with Conduritol B Epoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaucher disease (GD) is the most prevalent lysosomal storage disorder, stemming from an autosomal recessive genetic defect in the GBA1 gene. This defect leads to a deficiency in the lysosomal enzyme acid β-glucosidase (GCase), which is responsible for the degradation of glucosylceramide (GlcCer).[1] Consequently, GlcCer and its deacylated form, glucosylsphingosine (GlcSph), accumulate within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells".[1][2] The clinical presentation of GD is heterogeneous, with manifestations ranging from hepatosplenomegaly and skeletal disease in the non-neuronopathic form (Type 1) to severe neurological impairment in the neuronopathic forms (Types 2 and 3).[1] Animal models are indispensable for investigating the pathophysiology of GD and for the preclinical evaluation of novel therapeutic strategies.

Chemically induced models, particularly those using Conduritol B Epoxide (CBE), offer a rapid and flexible alternative to genetic models. CBE is a specific, irreversible inhibitor of GCase.[3][4] By administering CBE to animals, it is possible to pharmacologically mimic the GCase deficiency seen in GD, leading to the accumulation of substrates and the development of a phenotype that recapitulates many aspects of the disease, especially the neurological forms.[5][6][7] These application notes provide a detailed overview and protocols for the induction and analysis of a Gaucher disease animal model using CBE.

Principle of the Method

This compound is an inositol analogue that covalently binds to the active site of GCase, leading to its irreversible inhibition.[8] This inhibition blocks the breakdown of GlcCer into ceramide and glucose. The subsequent accumulation of GlcCer and GlcSph within lysosomes triggers a cascade of downstream pathological events, including cellular dysfunction, neuroinflammation, and neuronal cell death, which are hallmarks of Gaucher disease.[3] Because CBE can cross the blood-brain barrier, it is particularly effective at inducing the neuropathological features associated with Type 2 and Type 3 GD.[8]

Biochemical Pathway and CBE Inhibition

Caption: Mechanism of CBE-induced Gaucher disease pathology.

Experimental Protocols

Protocol 1: Induction of Gaucher Disease Phenotype in Mice

This protocol describes the in vivo administration of CBE to induce a GD phenotype in mice. C57Bl/6 mice are commonly used, but the protocol can be adapted for other strains.[4]

Materials:

-

This compound (CBE)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Animal balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

CBE Solution Preparation: Prepare a stock solution of CBE in sterile PBS. A common concentration is 10 mg/mL. Ensure the CBE is fully dissolved. The solution should be prepared fresh before each set of injections.

-

Animal Dosing:

-

Injection Schedule:

-

Monitoring:

Experimental Workflow Diagram

References

- 1. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophages exposed in vitro to this compound resemble Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scantox.com [scantox.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Delineating pathological pathways in a chemically induced mouse model of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.iucc.ac.il [cris.iucc.ac.il]

- 8. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. | Semantic Scholar [semanticscholar.org]

- 11. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gaucherdiseasenews.com [gaucherdiseasenews.com]

Application Notes: In Vitro Inhibition of Glucocerebrosidase (GBA) using Conduritol B Epoxide

Introduction

Glucocerebrosidase (GBA), also known as acid β-glucosidase, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide. Genetic mutations in the GBA1 gene lead to reduced GBA activity, causing the lysosomal storage disorder Gaucher disease (GD).[1] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease (PD).[1][2] Conduritol B Epoxide (CBE) is a potent, mechanism-based irreversible inhibitor of GBA that is widely used in research to create cellular and animal models of GBA deficiency, thereby facilitating the study of disease pathogenesis.[1][3] CBE acts by covalently binding to the catalytic nucleophile in the active site of the GBA enzyme, leading to its irreversible inactivation.[1][4]

These application notes provide a detailed protocol for conducting an in vitro GBA inhibition assay using CBE, including quantitative data on its inhibitory activity and key experimental considerations.

Mechanism of Action

This compound is a cyclitol epoxide that functions as a suicide inhibitor. The proposed mechanism involves the protonation of the epoxide oxygen by a catalytic acid/base residue in the GBA active site. This is followed by a nucleophilic attack from the catalytic nucleophile, Glutamate-340 (Glu340), on one of the epoxide carbons.[4] This reaction opens the epoxide ring and results in the formation of a stable, covalent ester bond between CBE and the enzyme, rendering the enzyme permanently inactive.[1][4]

Caption: Covalent modification of GBA's active site by CBE.

Quantitative Data: CBE Inhibitory Activity

The inhibitory potential of CBE is typically quantified by its half-maximal inhibitory concentration (IC₅₀). It is critical to note that as an irreversible inhibitor, the apparent IC₅₀ of CBE is time-dependent, decreasing with longer pre-incubation times.[1][5] CBE also exhibits off-target activity against other glycosidases, particularly at higher concentrations.[1][2]

| Target Enzyme | Apparent IC₅₀ (µM) | Incubation Time | System | Reference |

| GBA (Human, recombinant) | 26.6 | 30 min | In vitro | [1] |

| GBA (Human, recombinant) | 2.30 | 180 min | In vitro | [1] |

| GBA (in HEK293T cells) | 0.59 | 24 h | In vivo (cultured cells) | [1] |

| GBA2 (nonlysosomal) | 315 | 24 h | In vivo (cultured cells) | [1] |

| GAA (lysosomal α-glucosidase) | 249 | 24 h | In vivo (cultured cells) | [1] |

| GANAB (neutral α-glucosidase) | 2900 | 24 h | In vivo (cultured cells) | [1] |

| GUSB (β-glucuronidase) | 857 | 24 h | In vivo (cultured cells) | [1] |

Experimental Protocol: In Vitro GBA Inhibition Assay

This protocol describes a fluorometric assay to measure GBA activity and its inhibition by CBE using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[6][7] GBA cleaves 4-MUG to produce the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

I. Materials and Reagents

-

Recombinant human GBA or cell/tissue lysates

-

This compound (CBE)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

4-methylumbelliferone (4-MU) standard

-

Citric Acid

-

Sodium Phosphate, dibasic (Na₂HPO₄)

-

Sodium Taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Glycine

-

DMSO

-

Deionized water (dH₂O)

-

Black, flat-bottom 96-well plates (for fluorescence)[7]

-

Fluorescence plate reader (Ex/Em = 350-365 nm / 445-460 nm)[7][8]

II. Reagent Preparation

-

Citrate-Phosphate Buffer (pH 5.4) :

-

Assay Buffer (complete) :

-

Stop Buffer (0.5 M Glycine, pH 10.7) :

-

CBE Stock Solution (25 mM) :

-

4-MUG Substrate (5 mM) :

-

4-MU Calibrator Stock (10 mM) :

-

Dissolve 17.6 mg of 4-MU in 10 mL of Stop Buffer.[6]

-

Aliquot and store at -20°C, protected from light.

-

III. Assay Procedure

Caption: Step-by-step workflow for the CBE GBA inhibition assay.

-

Prepare 4-MU Standard Curve :

-

Prepare serial dilutions of the 10 mM 4-MU stock in Stop Buffer to generate a standard curve (e.g., 0 to 20 µM).[7]

-

Add 100 µL of each standard dilution to wells of the 96-well plate in duplicate.

-

-

Enzyme Inhibition Reaction :

-

Add 25 µL of Assay Buffer to all experimental wells.

-

Add 10 µL of GBA enzyme solution (recombinant protein or lysate diluted in Assay Buffer) to each well.

-

Add 15 µL of CBE working solution at various concentrations (or vehicle, e.g., Assay Buffer with DMSO, for 100% activity control). Also include a "no enzyme" blank.

-

The total volume is now 50 µL. Mix gently by shaking the plate.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 30 or 180 minutes) to allow for irreversible inhibition.[1]

-

-

Enzymatic Reaction :

-

Stop Reaction and Read Fluorescence :

IV. Data Analysis

-

Subtract the average fluorescence of the "no enzyme" blank from all other readings.

-

Use the 4-MU standard curve to convert the fluorescence units (RFU) of the samples into the amount of product formed (e.g., pmol of 4-MU).[7]

-

Calculate the GBA activity, often expressed as pmol of 4-MU produced per minute per mg of protein.[7]

-

Determine the percent inhibition for each CBE concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the CBE concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

Key Considerations and Best Practices

-

Time-Dependent Inhibition : The inhibitory effect of CBE is time-dependent. It is crucial to maintain consistent pre-incubation times across all experiments when comparing IC₅₀ values.[1][5]

-

Selectivity : While CBE is a potent GBA inhibitor, it can inhibit other glycosidases like GBA2 at higher concentrations.[1][5] For studies requiring absolute specificity to lysosomal GBA, it is important to use CBE concentrations that are selective for GBA over GBA2 (e.g., in the low micromolar range for cellular assays).[1]

-

Controls : Always include proper controls:

-

No Inhibitor (Vehicle Control) : Represents 100% enzyme activity.

-

No Enzyme Control : To measure background fluorescence from the substrate.

-

No Substrate Control : To check for fluorescence from the enzyme preparation or test compounds.

-

-

Linearity : Ensure the enzymatic reaction is in the linear range with respect to time and enzyme concentration. This is essential for accurate activity measurements.[9]

-

pH and Detergents : GBA activity is highly sensitive to pH and the presence of detergents. The acidic assay buffer (pH 5.2-5.4) helps to selectively measure lysosomal GBA activity, as non-lysosomal GBA2 is less active at low pH.[6][9] Sodium taurocholate is a commonly used bile salt that helps maintain the enzyme in an active conformation.[9][10]

References

- 1. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 7. protocols.io [protocols.io]

- 8. eurogentec.com [eurogentec.com]

- 9. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

Application of Conduritol B Epoxide in activity-based protein profiling.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible, mechanism-based inhibitor of β-glucosidases, most notably human glucocerebrosidase (GBA).[1][2][3][4] This property has led to its widespread use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency, and for studying the link between GBA mutations and Parkinson's disease.[1][2][3][4] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems.[5][6] The application of CBE in a competitive ABPP format allows for the precise determination of its target engagement, selectivity, and the identification of potential off-targets.[1][2]

This document provides detailed application notes and protocols for the use of this compound in activity-based protein profiling experiments, aimed at researchers, scientists, and professionals in drug development.

Principle of Competitive Activity-Based Protein Profiling with CBE

Competitive ABPP with CBE is employed to determine the in vivo and in vitro target occupancy of this inhibitor. The fundamental principle involves the pre-incubation of a biological sample (e.g., cell lysates, tissues, or whole organisms) with CBE. This allows CBE to covalently bind to the active site of its target enzymes, primarily GBA. Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., retaining β-glucosidases) is introduced. This ABP is typically tagged with a reporter group, such as a fluorophore or biotin, for detection and quantification.

The extent to which the ABP can label its targets is inversely proportional to the occupancy by CBE. If CBE has bound to the active site of an enzyme, the ABP will be unable to bind. This reduction in ABP labeling, often visualized and quantified by techniques like SDS-PAGE and fluorescence scanning, serves as a direct measure of CBE's engagement with its target proteins. By using varying concentrations of CBE, one can determine its potency (e.g., IC50) for specific enzymes within a complex proteome.[1][2]

Key Reagents and Equipment

-

This compound (CBE): A selective and irreversible inhibitor of β-glucosidases.[7]

-

Activity-Based Probes (ABPs): Fluorescently-tagged probes for retaining β-glucosidases are required. Examples include cyclophellitol-epoxide or cyclophellitol-aziridine probes conjugated to fluorophores like BODIPY or Cy5.[1][8][9]

-

Cell Lines or Animal Models: Human cell lines (e.g., fibroblasts, HEK293T) or animal models (e.g., zebrafish, mice) are used for in vivo studies.[1][2]

-

Standard Laboratory Equipment: Includes equipment for cell culture, protein extraction, SDS-PAGE, fluorescence gel scanning, and western blotting.

Experimental Protocols

Protocol 1: In Vitro Competitive ABPP in Cell Lysates

This protocol details the assessment of CBE's inhibitory activity on target enzymes in a cell lysate.

1. Preparation of Cell Lysates:

- Culture human fibroblasts or other suitable cells to confluence.

- Harvest cells and wash with ice-cold PBS.

- Lyse the cells in an appropriate lysis buffer (e.g., potassium phosphate buffer) on ice.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Competitive Inhibition with CBE:

- Dilute the cell lysate to a final protein concentration of 0.5-1.0 mg/mL in the lysis buffer.

- Prepare a serial dilution of CBE in a suitable solvent (e.g., DMSO).

- Pre-incubate aliquots of the cell lysate with varying concentrations of CBE (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

3. Labeling with Activity-Based Probe:

- Following the pre-incubation with CBE, add a fluorescently-tagged ABP (e.g., a final concentration of 50-500 nM) to each lysate sample.

- Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow the ABP to label the remaining active enzymes.

4. Analysis of Protein Labeling:

- Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

- Separate the proteins by SDS-PAGE.

- Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

- Quantify the fluorescence intensity of the bands corresponding to the target enzymes (e.g., GBA, GBA2).

- Plot the remaining ABP labeling as a function of CBE concentration to determine the IC50 value.

Protocol 2: In Vivo Target Engagement in Cultured Cells

This protocol describes how to assess the target engagement of CBE in living cells.

1. Treatment of Cells with CBE:

- Plate cells and grow to confluence.

- Treat the cells with varying concentrations of CBE (or vehicle control) in the cell culture medium. The treatment duration can vary (e.g., 2, 24, or 72 hours).[1]

2. Cell Lysis and Protein Extraction:

- After treatment, wash the cells with PBS and harvest them.

- Prepare cell lysates as described in Protocol 1.

3. ABP Labeling and Analysis:

- Incubate the lysates from the CBE-treated cells with a fluorescently-tagged ABP.

- Analyze the protein labeling by SDS-PAGE and fluorescence scanning as described in Protocol 1. The reduction in fluorescence compared to the vehicle-treated control indicates the in vivo target engagement of CBE.

Protocol 3: Enzymatic Activity Assay

This protocol can be run in parallel with the ABPP experiments to validate the inhibition of enzyme activity.

1. Sample Preparation:

- Use the same cell lysates prepared for the ABPP experiments (from either in vitro or in vivo inhibition with CBE).

2. Enzymatic Reaction:

- To each lysate sample, add a fluorogenic substrate specific for the enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidases).

- Incubate the reaction at 37°C for a defined period.

3. Measurement of Activity:

- Stop the reaction by adding a stop buffer (e.g., 1 M NaOH-glycine, pH 10.3).

- Measure the fluorescence of the liberated fluorophore (e.g., 4-methylumbelliferone) using a fluorimeter.

- Calculate the residual enzyme activity relative to the vehicle-treated control.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound against various glycosidases, as determined by competitive ABPP and enzymatic assays.

Table 1: Apparent IC50 Values of CBE in Cultured Human Fibroblasts (24h in vivo treatment) [1]

| Enzyme | Competitive ABPP IC50 (µM) | Enzymatic Assay IC50 (µM) |

| GBA | 0.8 | 1.2 |

| GBA2 | 2100 | >10000 |

| GAA | >10000 | >10000 |

| GANAB | >10000 | >10000 |

| GUSB | >10000 | >10000 |

Table 2: Apparent IC50 Values of CBE in Zebrafish Larvae (5-day in vivo treatment) [1]

| Enzyme | Competitive ABPP IC50 (µM) | Enzymatic Assay IC50 (µM) |

| GBA | 1.6 | 2.1 |

| GBA2 | 160 | 170 |

| GAA | 200 | 160 |

| GANAB | >1000 | >1000 |

| GUSB | >1000 | >1000 |

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo inactivation of glycosidases by this compound and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 7. This compound | 6090-95-5 | FC20550 | Biosynth [biosynth.com]

- 8. Design, Synthesis and Structural Analysis of Glucocerebrosidase Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols: Preparing and Using Conduritol B Epoxide (CBE) Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase or GBA)[1][2]. This inhibition is mechanism-based, where CBE covalently binds to the active site of the enzyme[3]. By blocking the activity of GCase, CBE prevents the hydrolysis of glucosylceramide to glucose and ceramide. This leads to the accumulation of glucosylceramide within lysosomes, a hallmark of Gaucher disease. Consequently, CBE is widely used in research to generate reliable in vitro and in vivo models of this lysosomal storage disorder, facilitating studies on disease pathology and the development of novel therapeutic strategies[2][4].

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | References |

| Synonyms | CBE, 1,2-anhydro-myo-inositol | [1][5][6] |

| CAS Number | 6090-95-5 | [5] |

| Molecular Formula | C₆H₁₀O₅ | [5][7] |

| Molecular Weight | 162.14 g/mol | [5][7] |

| Form | Crystalline solid / Powder | [4][6] |

| Purity | ≥95% - >98% | [4][6][7] |

| IC₅₀ (for β-glucosidase) | 1 - 9.49 μM | [1][2][7] |

| Kᵢ (for GBA) | 53 μM | [2] |

Protocols for Stock Solution Preparation

Proper preparation and storage of CBE stock solutions are critical for experimental success. CBE is soluble in water and various organic solvents[4][5][7]. The choice of solvent depends on the experimental system and the desired final concentration.

Protocol 1: High-Concentration Stock in Organic Solvent (Recommended)

This protocol is ideal for preparing a concentrated stock that can be stored for extended periods and diluted into aqueous media for experiments. DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

-

This compound (CBE) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Inert gas (e.g., Argon or Nitrogen) - Optional but recommended

Procedure:

-

Weighing: Carefully weigh the desired amount of CBE powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution (16.21 mg/mL), dissolve 10 mg of CBE in 616.9 µL of DMSO. CBE is soluble in DMSO up to at least 25 mg/mL[1][6].

-

Solubilization: Vortex the solution thoroughly. If needed, sonication or gentle warming to 37°C can aid dissolution[8][9]. Ensure the solution is clear.

-

Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Aqueous Stock Solution in PBS or Water

This protocol is suitable for experiments where organic solvents must be avoided. Aqueous solutions should be prepared fresh and are not recommended for long-term storage[6].

Materials:

-

This compound (CBE) powder

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or sterile water

-

Sterile, conical-bottom polypropylene tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Weighing: Carefully weigh the desired amount of CBE powder.

-